Molecular Weight and Compositional Differentiation from the Non‑Fluorinated Analog
The 5‑fluorine substitution on the aromatic ring of the target compound (C10H8ClF3O2, MW 252.62 ) brings a net increase of 18.0 Da relative to the non‑fluorinated analog 1‑chloro‑1‑(3‑(difluoromethoxy)phenyl)propan‑2‑one (C10H9ClF2O2, MW 234.63 ). This mass difference reflects the replacement of a hydrogen with a fluorine atom, a structural change known to enhance metabolic stability and membrane permeability in drug‑like molecules [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 252.62 (C10H8ClF3O2) |
| Comparator Or Baseline | 234.63 (C10H9ClF2O2) – 1-Chloro-1-(3-(difluoromethoxy)phenyl)propan-2-one (non-fluorinated analog) |
| Quantified Difference | Δ = 18.0 Da (8% increase) |
| Conditions | Calculated molecular weight from atomic masses; data from Chemsrc and MolCore databases |
Why This Matters
The 18 Da mass difference confirms the presence of a strategically placed fluorine that affects lipophilicity and may improve pharmacokinetics, making the target compound the preferred building block for fluorine‑optimized lead series.
- [1] J. Med. Chem. 2018, 61, 5822–5880. “Fluorine in Medicinal Chemistry: A Review of Properties and Application”. View Source
